(3,5-Dimethylpyridin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpyridin-2-yl)methyl acetate is an organic compound that belongs to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups at the 3 and 5 positions and an acetate group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpyridin-2-yl)methyl acetate typically involves the reaction of 3,5-dimethylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide
Major Products Formed:
- Oxidation yields pyridine N-oxides.
- Reduction yields alcohol derivatives.
- Substitution reactions yield various functionalized pyridine derivatives .
Scientific Research Applications
(3,5-Dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate: Similar structure but with a methoxy group at the 4 position.
Esomeprazole Impurity 123: Contains a similar pyridine ring structure but with different substituents
Uniqueness: (3,5-Dimethylpyridin-2-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2)10(11-5-7)6-13-9(3)12/h4-5H,6H2,1-3H3 |
InChI Key |
WREAEHBWBSOXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.